molecular formula C16H12F3N5O B12170501 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B12170501
M. Wt: 347.29 g/mol
InChI Key: WJMUYKZZEMQUEP-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, particularly due to their ability to mimic the carboxylate group and their stability under physiological conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl and acetamide groups. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(I) salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can inhibit the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide is unique due to the presence of both the tetrazole and trifluorophenyl groups, which confer distinct chemical and biological properties. The trifluorophenyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications .

Properties

Molecular Formula

C16H12F3N5O

Molecular Weight

347.29 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C16H12F3N5O/c1-24-22-16(21-23-24)9-3-2-4-11(5-9)20-15(25)7-10-6-13(18)14(19)8-12(10)17/h2-6,8H,7H2,1H3,(H,20,25)

InChI Key

WJMUYKZZEMQUEP-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

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